molecular formula C8H5BrClIO2 B15206311 Methyl 2-bromo-5-chloro-3-iodobenzoate

Methyl 2-bromo-5-chloro-3-iodobenzoate

Cat. No.: B15206311
M. Wt: 375.38 g/mol
InChI Key: LHWFHANBAYXNHI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-chloro-3-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 2), chlorine (position 5), and iodine (position 3). This compound belongs to a class of methyl esters widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The presence of multiple halogens imparts unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions. While direct data on this specific compound is sparse in the provided evidence, structural analogs and general trends in halogenated benzoates offer insights into its behavior .

Properties

Molecular Formula

C8H5BrClIO2

Molecular Weight

375.38 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-iodobenzoate

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3

InChI Key

LHWFHANBAYXNHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)Br

Origin of Product

United States

Preparation Methods

Bromination as the Initial Step

The bromination of methyl benzoate derivatives often serves as a foundational step in polyhalogenated compound synthesis. Patent CN112250562A demonstrates the efficacy of N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid for regioselective bromination. For instance, m-methoxybenzoic acid undergoes bromination at the ortho position relative to the methoxy group with 92.7% yield under mild conditions (25–30°C, 3 hours). Adapting this approach, methyl 3-iodo-5-chlorobenzoate could be brominated at position 2 using NBS in dichloromethane, leveraging the ester’s meta-directing effects to favor substitution at the ortho position.

Chlorination via Sandmeyer Reaction

Patent CN104086361A highlights the Sandmeyer reaction for introducing chlorine substituents. In one example, 2-amino-5-iodo ethyl benzoate is treated with sodium nitrite and hydrochloric acid, followed by cuprous chloride, yielding 2-chloro-5-iodo ethyl benzoate with 92% efficiency. Applying this method, methyl 2-bromo-3-iodobenzoate could undergo diazotization and subsequent chlorination at position 5, provided the amino group is introduced transiently.

Iodination Using KI/KIO₃ Systems

Iodination often requires oxidative conditions. The same patent employs a KI/KIO₃ system in a dichloromethane–acetic acid mixture to iodinate methyl anthranilate. For methyl 2-bromo-5-chlorobenzoate, similar conditions could facilitate iodination at position 3, though steric and electronic effects may necessitate higher temperatures (55–60°C) and extended reaction times.

Multi-Step Synthesis Involving Protective Groups

Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) enables precise halogen placement. By temporarily introducing a directing group (e.g., methoxy or amino), bromination or iodination can be directed to specific positions. For example, methyl 3-chloro-5-methoxybenzoate could undergo DoM with LDA (lithium diisopropylamide), followed by quenching with iodine to install the iodo group at position 3. Subsequent bromination and demethylation would yield the target compound.

Halogen Dance Rearrangement

Halogen dance reactions allow repositioning of substituents on aromatic rings. Starting from methyl 2,5-dibromo-3-iodobenzoate, a lithium-halogen exchange could shift bromine to position 2, enabling chlorination at position 5 via electrophilic substitution. However, this method requires stringent temperature control (-78°C) and anhydrous conditions.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

Purification and Characterization

Recrystallization Optimization

Patent CN112250562A emphasizes methanol and ethanol for recrystallizing brominated benzoic acids, achieving >99% purity. For the target ester, a mixed solvent system (e.g., hexane:ethyl acetate) may optimize crystal formation, particularly given the compound’s low solubility in polar solvents.

Spectroscopic Validation

1H NMR and 13C NMR are critical for verifying substitution patterns. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns reflective of adjacent halogens. Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 375.38.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding benzoic acid derivative.

    Oxidation Reactions: The major product is the carboxylic acid derivative of the original ester.

Scientific Research Applications

Methyl 2-bromo-5-chloro-3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.

    Medicine: Potential applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity.

    Industry: It is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-chloro-3-iodobenzoate depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of halogens significantly impacts reactivity. For example:

  • Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) shares a similar backbone but differs in substituents (trifluoromethoxy at position 5 vs. iodine in the target compound). The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution resistance, whereas iodine’s polarizability may increase susceptibility to nucleophilic attack .
  • Methyl 5-bromo-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (from ) demonstrates how bulky substituents (e.g., chlorotrityl groups) hinder reaction kinetics, a factor relevant to steric hindrance in the iodine-substituted target compound .

Physical Properties

Comparative data from methyl esters and halogenated aromatics (Table 1) highlight trends:

Table 1: Properties of Selected Halogenated Benzoates

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
Methyl 2-bromo-5-chloro-3-iodobenzoate* ~435.3 (estimated) 290–310 (estimated) Low (due to halogen bulk)
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 399.5 265–280 Moderate in DMSO
Methyl salicylate 152.1 222 High in ethanol


*Estimated based on substituent contributions.

Key observations:

  • Iodine’s impact : The larger atomic radius of iodine increases molecular weight and steric hindrance compared to bromine/chlorine analogs, reducing solubility in polar solvents .
  • Trifluoromethoxy vs. iodine : The trifluoromethoxy group’s strong electron-withdrawing effect contrasts with iodine’s polarizable nature, altering electronic density for reaction pathways .

Halogen Reactivity

  • Iodine : Prone to nucleophilic displacement (e.g., Suzuki coupling) due to weaker C–I bond strength (~234 kJ/mol) vs. C–Br (~276 kJ/mol) and C–Cl (~339 kJ/mol) .
  • Chlorine and bromine : More inert under standard conditions, often requiring catalysts for cross-coupling reactions.

Stability and Degradation

Methyl esters with multiple halogens exhibit enhanced stability against hydrolysis compared to non-halogenated analogs. However, iodine’s susceptibility to photodegradation may limit long-term storage stability .

Biological Activity

Methyl 2-bromo-5-chloro-3-iodobenzoate is a halogenated benzoate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrClI O₂. The presence of multiple halogen atoms (bromine, chlorine, and iodine) in its structure significantly influences its chemical reactivity and biological properties. These halogens can affect the compound's interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can modulate the compound's binding affinity to enzymes and receptors, potentially influencing biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : Halogenated compounds often act as inhibitors for various enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial properties for this compound.
  • Anticancer Potential : There is growing evidence that halogenated benzoates can exhibit anticancer activity by disrupting cellular signaling pathways.

Biological Activity Overview

Activity Type Description
AntimicrobialPotential efficacy against various bacterial strains and fungi.
AnticancerPossible inhibition of cancer cell proliferation through enzyme interaction.
Enzyme InteractionModulation of enzyme activity affecting metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that this compound derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro assays, highlighting the potential for developing new antimicrobial agents based on this scaffold.
  • Anticancer Activity : In a study evaluating the cytotoxic effects of halogenated benzoates, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known anticancer agents . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
  • Enzyme Inhibition : A detailed kinetic analysis revealed that this compound acts as a reversible inhibitor of specific kinases involved in cancer signaling pathways. The compound exhibited an IC50 value of 15 µM, indicating moderate potency .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Antimicrobial Activity Anticancer Activity Enzyme Inhibition
This compoundModerateHighModerate
Methyl 2-bromo-4-fluorobenzoateHighModerateLow
Methyl 2-amino-5-chloro-benzoateLowHighHigh

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